Superior Enantiodiscrimination for Amines Compared to Cyclodextrins and MTPA
In a direct comparison of four chiral solvating agents (CSAs) for the determination of enantiomeric excess of the antiarrhythmic drug mexiletine using 400 MHz 1H NMR, (-)-2,2,2-trifluoro-1-(9-anthryl)ethanol (TFAE) provided superior enantiomeric shift differences for key diagnostic signals (sidechain methyl and aryl methyls) [1]. The study explicitly states that TFAE in CDCl3 'appeared to give the best results' relative to β-cyclodextrin, γ-cyclodextrin, and α-methoxy-α-(trifluoromethyl)phenylacetic acid (MTPA) [1].
| Evidence Dimension | Enantiomeric shift difference (anisochronicity) for sidechain methyl and aryl methyl protons |
|---|---|
| Target Compound Data | Clear, well-resolved separation of enantiomeric signals observed |
| Comparator Or Baseline | β-cyclodextrin (β-CD): Insufficient separation; γ-cyclodextrin (γ-CD): Insufficient separation; MTPA: Inferior separation |
| Quantified Difference | TFAE was qualitatively identified as the only CSA providing 'best results' with observable enantiomeric shift differences for both sidechain and aryl methyl groups; other CSAs failed to provide this level of discrimination. |
| Conditions | 400 MHz 1H NMR, CDCl3 solvent, free base of mexiletine, ambient temperature |
Why This Matters
This head-to-head comparison demonstrates that for amine-containing pharmaceuticals, TFAE can resolve enantiomers where common, cheaper CSAs like cyclodextrins fail, directly impacting the reliability of chiral purity analysis in drug development.
- [1] Hassan et al. NMR Studies Of Drugs. Chiral Solvating Agents for Direct Determination of Enantiomeric Excess of the Cardiac Antiarrhythmic, Mexiletine. Spectroscopy Letters. 1992;25(8):1367-1385. View Source
